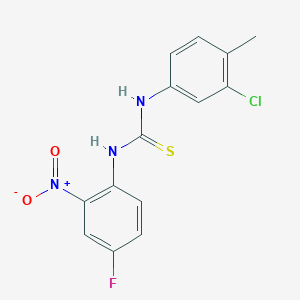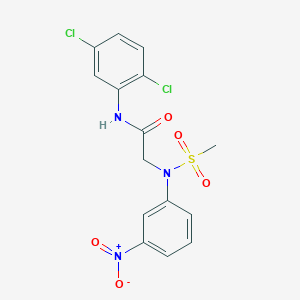![molecular formula C21H19N3O8S B4541905 ethyl 5-acetyl-4-methyl-2-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4541905.png)
ethyl 5-acetyl-4-methyl-2-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-thiophenecarboxylate
説明
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions, including acetylation, cyclization, and reactions with various reagents under controlled conditions to introduce specific functional groups into the molecular structure. For example, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been used for synthesizing hydroxamic acids and ureas from carboxylic acids, demonstrating a method that could potentially be applied or adapted for the synthesis of complex molecules including ethyl 5-acetyl-4-methyl-2-{[3-(4-nitro-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-thiophenecarboxylate (Thalluri et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of compounds with similar complexity often utilizes techniques such as X-ray crystallography, NMR spectroscopy, and FT-IR spectroscopy. These techniques provide detailed insights into the molecular conformation, bond lengths, angles, and the overall three-dimensional structure. For instance, compounds like ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate have been structurally characterized, revealing boat conformations and patterns of intermolecular hydrogen bonding (Nesterov et al., 2001).
Chemical Reactions and Properties
The chemical behavior of ethyl 5-acetyl-4-methyl-2-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-thiophenecarboxylate is influenced by its functional groups. Reactions such as acetylation, nitration, and bromination are common for compounds with similar structures, affecting their chemical properties significantly. Such reactions are often used to modify the chemical structure to achieve desired properties or reactivities (Clarke et al., 1977).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure can be determined through experimental studies. These properties are crucial for understanding the compound's stability, reactivity, and suitability for various applications. The physical characteristics are often influenced by the molecular structure, as seen in related compounds studied through X-ray crystallography and spectroscopic techniques (Pekparlak et al., 2018).
Chemical Properties Analysis
The chemical properties of ethyl 5-acetyl-4-methyl-2-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-thiophenecarboxylate, including reactivity, stability, and interaction with other molecules, are determined by its functional groups and overall molecular structure. Studies on related compounds provide insights into how these properties can be analyzed and predicted based on molecular structure and reaction conditions (Suzuki, 1985).
特性
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O8S/c1-4-32-21(29)15-10(2)17(11(3)25)33-18(15)22-14(26)8-9-23-19(27)12-6-5-7-13(24(30)31)16(12)20(23)28/h5-7H,4,8-9H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUDIMOWVJXFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-acetyl-4-methyl-2-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4541832.png)
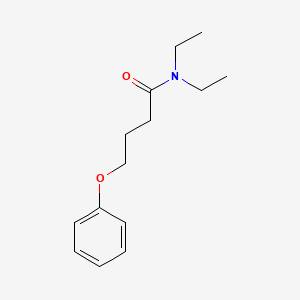
![2-ethyl-1-[2-(propylsulfonyl)benzoyl]piperidine](/img/structure/B4541847.png)
![2-[(4-biphenylyloxy)acetyl]-N-(3-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4541860.png)
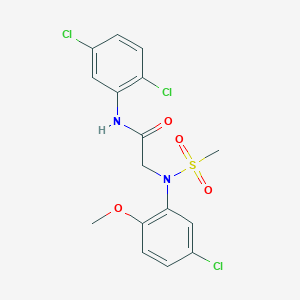
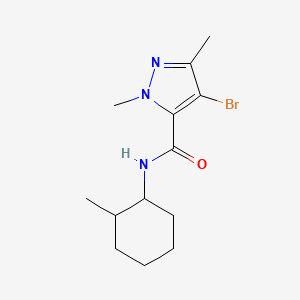
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4541863.png)
![6-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-imino-2H-chromene-3-carboxamide](/img/structure/B4541869.png)
![2-{[5-(5-bromo-1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4541875.png)
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-methylpiperazine](/img/structure/B4541881.png)
![2-[(4-methoxyphenoxy)methyl]-8,9-dimethyl-7-(3-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4541886.png)
